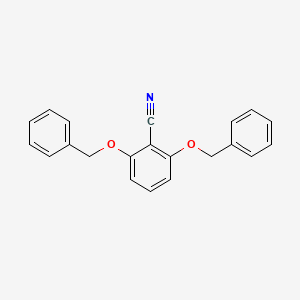2,6-Dibenzyloxybenzonitrile
CAS No.: 94088-47-8
Cat. No.: VC3789333
Molecular Formula: C21H17NO2
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 94088-47-8 |
|---|---|
| Molecular Formula | C21H17NO2 |
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | 2,6-bis(phenylmethoxy)benzonitrile |
| Standard InChI | InChI=1S/C21H17NO2/c22-14-19-20(23-15-17-8-3-1-4-9-17)12-7-13-21(19)24-16-18-10-5-2-6-11-18/h1-13H,15-16H2 |
| Standard InChI Key | VMVKBYOKFOFDOD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=C(C(=CC=C2)OCC3=CC=CC=C3)C#N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C(=CC=C2)OCC3=CC=CC=C3)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2,6-Dibenzyloxybenzonitrile (CAS: 94088-47-8) is systematically named 2,6-bis(phenylmethoxy)benzonitrile, reflecting its two benzyloxy (–OCH<sub>2</sub>C<sub>6</sub>H<sub>5</sub>) substituents on the benzonitrile ring. Its IUPAC name, 2,6-bis(benzyloxy)benzonitrile, is validated by computed descriptors in PubChem . The compound’s structure is confirmed via spectroscopic methods, including SMILES notation (C1=CC(=C(C(=C1)OCCOC2=CC=CC=C2)OCCOC3=CC=CC=C3)C#N) and InChIKey (IEQIEHQVSNLTNH-UHFFFAOYSA-N) .
Physicochemical Properties
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 315.37 g/mol | |
| Density | 1.19 ± 0.1 g/cm³ (predicted) | |
| Melting Point | 122–124°C | |
| Boiling Point | 514.4 ± 40.0°C (predicted) | |
| Solubility | Low in water; soluble in organic solvents |
The compound’s low water solubility and high thermal stability make it suitable for reactions in nonpolar media .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2,6-dibenzyloxybenzonitrile typically proceeds via O-benzylation of 2,6-dihydroxybenzonitrile. A representative method involves:
-
Benzylation: Reacting 2,6-dihydroxybenzonitrile with benzyl bromide (C<sub>6</sub>H<sub>5</sub>CH<sub>2</sub>Br) in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) in dimethylformamide (DMF) at 80–100°C.
-
Purification: Recrystallization from toluene or ethanol to achieve >99% purity .
Reaction Equation:
Industrial-Scale Production
Industrial protocols optimize yield by employing continuous flow reactors and catalytic systems. For example, a patent describing the synthesis of analogous dichlorobenzonitriles highlights the use of phosphorus pentachloride and zinc chloride under controlled chlorination and hydrolysis conditions . Adapting this approach, substituting chlorine with benzyloxy groups could streamline large-scale production .
Reactivity and Functionalization
Chemical Transformations
The compound’s nitrile and benzyloxy groups enable diverse reactions:
-
Nitrile Reduction: Catalytic hydrogenation (H<sub>2</sub>/Pd-C) converts the nitrile to a primary amine.
-
Benzyloxy Deprotection: Acidic or hydrogenolytic cleavage (e.g., H<sub>2</sub>/Pd-C in acetic acid) removes benzyl groups, regenerating phenolic –OH groups.
-
Electrophilic Substitution: The electron-rich aromatic ring undergoes nitration or sulfonation at the para position relative to the nitrile.
Stability and Decomposition
Under standard conditions, 2,6-dibenzyloxybenzonitrile is stable but decomposes at temperatures >250°C, releasing hydrogen chloride, carbon monoxide, and nitrogen oxides . Incompatibility with strong oxidizers (e.g., HNO<sub>3</sub>) necessitates careful storage .
Applications in Scientific Research
Materials Science
In polymer chemistry, the nitrile group participates in cycloaddition reactions to form thermally stable polymers. Its benzyloxy groups enhance solubility during processing, enabling applications in coatings and adhesives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume